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Compound of Interest

Compound Name: N-Ethylformamide

Cat. No.: B146923

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Ethylformamide (CAS No. 627-45-2), a molecule of interest in chemical research and drug
development. This document is intended for researchers, scientists, and professionals in the
pharmaceutical industry, presenting key spectroscopic data (NMR, IR, and MS) in a structured
format, alongside detailed experimental protocols and a logical workflow for spectroscopic
analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

N-Ethylformamide exists as a mixture of cis and trans conformers due to the restricted
rotation around the amide C-N bond. This conformational isomerism is readily observed in its
NMR spectra, leading to a duplication of signals for each proton and carbon environment.

'H NMR Spectroscopic Data

The proton NMR spectrum of N-Ethylformamide displays distinct sets of signals for the cis
and trans isomers. The relative integration of these signals can be used to determine the
isomeric ratio.
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. . Coupling
Proton Chemical Shift Lo
Isomer . Multiplicity Constant (J,
Assignment (0, ppm)
Hz)
trans H-C(O) ~8.05 S -
N-H ~7.8 (br s) brs -
N-CH: ~3.28 q ~7.3
CHs ~1.12 t ~7.3
cis H-C(O) ~7.95 d ~1.5
N-H ~7.5 (br s) brs -
N-CH: ~3.15 dq ~7.2,~5.5
CHs ~1.08 t ~7.2

Note: Chemical shifts are typically reported relative to a tetramethylsilane (TMS) internal
standard and can vary slightly depending on the solvent and concentration.

3C NMR Spectroscopic Data

The carbon-13 NMR spectrum also reflects the presence of cis and trans isomers, with
separate signals observed for each carbon atom in the two conformations.

Isomer Carbon Assignment Chemical Shift (6, ppm)
trans C=0 ~163

N-CH:z ~35

CHs ~15

cis C=0 ~166

N-CH2 ~41

CHs ~14
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Infrared (IR) Spectroscopy

The infrared spectrum of N-Ethylformamide exhibits characteristic absorption bands
corresponding to the vibrational modes of its functional groups. As a secondary amide, it shows
a distinct N-H stretching vibration and a strong carbonyl (amide 1) absorption.[1]

Wavenumber (cm~—?) Vibrational Mode Description

Strong, broad band indicative

~3290 N-H stretch of a secondary amide N-H
group.

Medium to strong absorptions
~2975, ~2940, ~2880 C-H stretch
from the ethyl group.

Very strong and characteristic
~1670 C=0 stretch (Amide I) absorption for the amide

carbonyl group.

Strong band resulting from the
) in-plane bending of the N-H
~1535 N-H bend (Amide II) ]
bond coupled with C-N

stretching.

Bending vibration of the methyl
group.

~1380 C-H bend

Stretching vibration of the
~1250 C-N stretch )
carbon-nitrogen bond.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of N-Ethylformamide results in the formation of a
molecular ion and several characteristic fragment ions. The fragmentation pattern provides
valuable information for structural elucidation.
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miz Proposed Fragment lon Relative Intensity (%)

[CH3CH2NHCHOQO]* (Molecular

73 on) 100
58 [CH2NHCHO]* ~35
44 [CH2=NH2]* ~25
30 [CH2=NH2]* ~98
29 [CHOJ* or [CzHs]* ~10

Experimental Protocols
NMR Spectroscopy (*H and **C)

Sample Preparation:

o Accurately weigh 5-20 mg of N-Ethylformamide for *H NMR (or 20-50 mg for 13C NMR) into
a clean, dry vial.

¢ Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-de).
o Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.

« Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean
5 mm NMR tube to a height of about 4-5 cm.

o Cap the NMR tube securely.

Data Acquisition:

¢ Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
e Lock the spectrometer on the deuterium signal of the solvent.

» Shim the magnetic field to achieve optimal homogeneity and resolution.
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For *H NMR, acquire the spectrum using a standard pulse sequence with an appropriate
number of scans (typically 8-16).

For 13C NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of
scans to achieve a good signal-to-noise ratio.

Process the acquired free induction decay (FID) with Fourier transformation, phase
correction, and baseline correction.

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at
0.00 ppm).

Infrared (IR) Spectroscopy (Neat Liquid)

Ensure the NaCl or KBr salt plates are clean and dry. Handle them by the edges to avoid
moisture contamination from fingerprints.

Place one to two drops of neat N-Ethylformamide onto the surface of one salt plate.

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a
thin, uniform film between the plates.

Mount the "sandwich" of salt plates in the spectrometer's sample holder.

Acquire a background spectrum of the empty sample compartment.

Place the sample holder with the prepared salt plates into the instrument's beam path.
Acquire the IR spectrum of the sample.

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or
dichloromethane) and store them in a desiccator.

Mass Spectrometry (Electron lonization)

Introduce a small amount of the N-Ethylformamide sample into the mass spectrometer,
typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-
MS).
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 In the ion source, the sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV).

e The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
e The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

o The detector records the abundance of each ion at its respective m/z value, generating the

mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
compound like N-Ethylformamide.
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Click to download full resolution via product page

A logical workflow for the spectroscopic analysis of N-Ethylformamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of N-Ethylformamide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146923#n-ethylformamide-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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